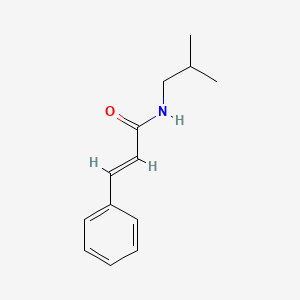

N-Isobutylcinnamamide

Descripción

N-Isobutylcinnamamide is an amide derivative synthesized from cinnamic acid and isobutylamine. Structurally, it consists of a cinnamoyl group (a phenylpropanoid backbone) linked via an amide bond to an isobutyl moiety.

Propiedades

IUPAC Name |

(E)-N-(2-methylpropyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(2)10-14-13(15)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,14,15)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXFPTPVIMNAOD-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Isobutylcinnamamide can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding N-Isobutylcinnamamide as the product .

Industrial Production Methods

In an industrial setting, the synthesis of N-Isobutylcinnamamide can be scaled up using continuous-flow microreactors. This method offers advantages such as shorter reaction times, mild reaction conditions, and easy control of the reaction process. The use of enzymatic catalysts like Lipozyme® TL IM can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-Isobutylcinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Oxidized derivatives of N-Isobutylcinnamamide.

Reduction: Amine derivatives.

Substitution: Substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of N-Isobutylcinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in fungal cell membranes, leading to disruption of membrane integrity and antifungal activity . In antibacterial applications, the compound targets bacterial enzymes, inhibiting their function and leading to bacterial cell death .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares N-Isobutylcinnamamide with related compounds in terms of molecular weight, functional groups, and structural features, based on available evidence:

Note: Molecular weight for N-Isobutylcinnamamide is calculated based on its assumed structure.

Key Observations:

Functional Group Influence: N-Isobutylcinnamamide’s cinnamoyl group distinguishes it from N-Isobutylacetamide (acetyl group) and cinnamyl cinnamate (ester bond). Unlike cinnamyl cinnamate, which contains an ester linkage, N-Isobutylcinnamamide’s amide bond offers greater metabolic stability, a critical factor in drug design .

Molecular Weight and Solubility: N-Isobutylcinnamamide’s calculated molecular weight (203.28 g/mol) is intermediate between N-Isobutylacetamide (115.18 g/mol) and larger aromatic amides like 3-Isobutyrylamino-N-[2-(5-methyl-1H-indol-3-yl)-ethyl]-benzamide (363.46 g/mol). Higher molecular weight correlates with reduced solubility, as seen in benzamide derivatives (e.g., and ) .

Biological Relevance: Amides such as N-Benzylacetoacetamide are studied for applications in organic synthesis and drug intermediates .

Research Findings and Limitations

- Pharmacological Potential: Amides like Biochanin A (, .26 g/mol) exhibit flavonoid-related bioactivity . N-Isobutylcinnamamide’s cinnamoyl group may confer analogous antioxidant or anti-inflammatory properties, though this remains speculative.

- Regulatory Considerations : –12 emphasizes the importance of structural analogs in establishing bioequivalence for generic drugs. For example, variations in acyl groups (e.g., acetyl vs. cinnamoyl) necessitate rigorous comparability studies in regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.